2-Ethoxy-4H-3,1-benzothiazine-4-thione
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Overview
Description
2-Ethoxy-4H-3,1-benzothiazine-4-thione is a heterocyclic compound that features a benzene ring fused to a thiazine ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4H-3,1-benzothiazine-4-thione typically involves the reaction of anthranilic acid or its derivatives with aroyl isothiocyanates to form thiourea derivatives. These intermediates undergo a thiazine ring closure to yield the desired benzothiazine compound . The reaction conditions often involve the use of concentrated sulfuric acid (H₂SO₄) to promote ring closure .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4H-3,1-benzothiazine-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazine ring .
Scientific Research Applications
2-Ethoxy-4H-3,1-benzothiazine-4-thione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor antagonist.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4H-3,1-benzothiazine-4-thione involves its interaction with various molecular targets. The compound can form hydrogen bonds and π–π interactions with biological targets, leading to inhibition of enzyme activity or receptor binding . These interactions are crucial for its biological activities, such as antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-4H-3,1-benzoxazin-4-one: Similar structure but contains an oxygen atom instead of sulfur.
2-Amino-4H-3,1-benzothiazine-4-one: Contains an amino group instead of an ethoxy group.
Uniqueness
2-Ethoxy-4H-3,1-benzothiazine-4-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its oxygen-containing analogs . This uniqueness makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
62247-90-9 |
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Molecular Formula |
C10H9NOS2 |
Molecular Weight |
223.3 g/mol |
IUPAC Name |
2-ethoxy-3,1-benzothiazine-4-thione |
InChI |
InChI=1S/C10H9NOS2/c1-2-12-10-11-8-6-4-3-5-7(8)9(13)14-10/h3-6H,2H2,1H3 |
InChI Key |
MOLJSJVVQCXOOP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=CC=CC=C2C(=S)S1 |
Origin of Product |
United States |
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